molecular formula C7H8N4O2 B8552794 6-Amino-5-cyano-1,3-dimethyluracil

6-Amino-5-cyano-1,3-dimethyluracil

Cat. No. B8552794
M. Wt: 180.16 g/mol
InChI Key: DDWIKNZWELTDPX-UHFFFAOYSA-N
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Patent
US04886807

Procedure details

0.3 g (1.7 mmol) of 6-amino-5-cyano-1,3-dimethyluracil was added to 2 ml of formamide followed by refluxing for 2 hours. 10 ml of water was added to the solution and the crystalline precipitate was filtered off. The crude product was recrystallized from methanol to give 0.2 g of 5-amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione (compound 9) in a 58% yield.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=1[C:12]#[N:13].[CH:14]([NH2:16])=O>O>[NH2:13][C:12]1[N:16]=[CH:14][N:1]=[C:2]2[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=12

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1=C(C(N(C(N1C)=O)C)=O)C#N
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the crystalline precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(=NC=N1)N(C(N(C2=O)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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